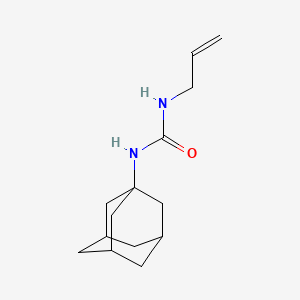

N-(1-adamantyl)-N'-allylurea

Beschreibung

N-(1-Adamantyl)-N'-allylurea is a urea derivative featuring a rigid adamantane core and an allyl substituent. The adamantane moiety is known for enhancing lipophilicity, metabolic stability, and membrane permeability, which are critical in drug design . This compound may share synthetic pathways with other adamantyl carbothioamides or ureas, such as those derived from 1-adamantyl isothiocyanate or amine intermediates .

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-3-prop-2-enylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPXBSUYGQBSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-1-adamantyl-N’-allylurea typically involves the reaction of adamantylamine with allyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via the formation of a urea linkage between the adamantylamine and allyl isocyanate, resulting in the formation of N-1-adamantyl-N’-allylurea.

Industrial Production Methods

While specific industrial production methods for N-1-adamantyl-N’-allylurea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-1-adamantyl-N’-allylurea can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for the reduction of the urea moiety.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under mild conditions.

Major Products Formed

Oxidation: Epoxides or aldehydes, depending on the oxidizing agent used.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-1-adamantyl-N’-allylurea has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.

Materials Science: The rigidity and stability of the adamantyl group make it useful in developing advanced materials, such as polymers and nanomaterials.

Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its stability and reactivity.

Industrial Applications: N-1-adamantyl-N’-allylurea can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of N-1-adamantyl-N’-allylurea involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s binding affinity to its targets. The urea moiety can form hydrogen bonds with biological molecules, facilitating interactions with enzymes and receptors. The allyl group can undergo further chemical modifications, allowing the compound to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues :

N-(1-Adamantyl)urea (CAS 13072-69-0): A simpler urea derivative lacking the allyl group. It is synthesized via reactions involving adamantylamine and urea precursors, with applications in medicinal chemistry .

N-(1-Adamantyl)carbothioamides : Synthesized by reacting 1-adamantyl isothiocyanate with secondary amines, these compounds exhibit antimicrobial and hypoglycemic activities .

N-(1-Adamantyl)phthalimide derivatives : Combine adamantyl with a flat aromatic core, showing antiviral (e.g., anti-HIV) and anticancer properties .

N-Allyl-substituted adamantane derivatives : Rare in the literature, but allyl groups in other contexts enhance reactivity and binding to biological targets through π-orbital interactions.

Antimicrobial Activity :

- N-(1-Adamantyl)carbothioamides : Exhibit broad-spectrum antibacterial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ranging from 8–32 µg/mL .

- N-(1-Adamantyl) maleimide : Shows antiviral activity against herpes simplex virus (IC₅₀ = 5 µM) and anticancer effects in murine models .

- N-(1-Adamantyl)-N'-allylurea : Predicted to have moderate antimicrobial activity, though the allyl group may reduce potency compared to bulkier substituents (e.g., aryl groups) due to reduced hydrophobic interactions .

Antiviral and Anticancer Activity :

Lipophilicity and Solubility :

- Adamantane derivatives generally exhibit high logP values (>3.5), favoring blood-brain barrier penetration. The allyl group in N-(1-adamantyl)-N'-allylurea may slightly reduce logP compared to alkyl or aryl substituents .

- N-(1-Adamantyl)urea : Water solubility is low (<1 mg/mL), typical of adamantane-containing compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-adamantyl)-N'-allylurea, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling 1-adamantylamine with allyl isocyanate under anhydrous conditions. Critical parameters include temperature control (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 amine-to-isocyanate to drive completion). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity . Yield optimization (~70–80%) requires inert atmosphere (N₂/Ar) to prevent moisture-induced degradation.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing N-(1-adamantyl)-N'-allylurea?

- Methodological Answer :

- ¹H/¹³C NMR : Identify adamantyl protons (δ 1.6–2.1 ppm as multiplet) and allyl group signals (δ 5.1–5.9 ppm for vinyl protons) .

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HPLC-MS : Verify molecular ion ([M+H]⁺) and rule out impurities. Use C18 columns with acetonitrile/water mobile phases for retention time consistency .

Q. How does the adamantyl group influence the compound’s physicochemical properties?

- Methodological Answer : The adamantyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability, as measured by PAMPA assays. Its rigid cage structure reduces conformational flexibility, increasing thermal stability (decomposition >250°C via TGA). Solubility in polar solvents (e.g., DMSO) is limited (<1 mg/mL), necessitating formulation studies for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N-(1-adamantyl)-N'-allylurea analogs?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., variations in allyl substituents) or assay conditions. To address this:

- Perform structural benchmarking using X-ray crystallography to confirm stereochemistry .

- Standardize bioassays (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .

- Use isothermal titration calorimetry (ITC) to validate binding affinities independently .

Q. What experimental strategies can elucidate the role of the allyl group in modulating reactivity for targeted drug delivery?

- Methodological Answer :

- Click Chemistry : Functionalize the allyl group with azides via Huisgen cycloaddition to attach targeting ligands (e.g., folate). Monitor conjugation efficiency via ¹H NMR loss of allyl protons .

- In Vitro Release Studies : Incubate prodrugs in PBS (pH 7.4) and tumor-mimetic buffers (pH 5.0), quantifying release kinetics via LC-MS. Adjust linker length (C2 vs. C4) to tune release rates .

Q. How can computational modeling predict interactions between N-(1-adamantyl)-N'-allylurea and cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4) to identify binding poses. Prioritize Glide SP scoring for energy minimization .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD/RMSF to pinpoint adamantyl-induced rigidity .

Data Contradiction & Reproducibility

Q. Why do catalytic applications of N-(1-adamantyl)-N'-allylurea in cross-coupling reactions show inconsistent yields across studies?

- Methodological Answer : Variability stems from:

- Metal Catalyst Selection : Pd(OAc)₂ vs. PdCl₂(PhCN)₂ alters oxidative addition efficiency. Pre-catalyst activation (e.g., with PPh₃) must be documented .

- Substrate Scope Limitations : Electron-deficient aryl halides (e.g., 4-NO₂-C₆H₄Br) react sluggishly; include Hammett σ⁺ values in reporting .

- Reproducibility Protocol : Share detailed glovebox procedures (O₂ <1 ppm) and substrate purity data (HPLC traces) .

Experimental Design & Validation

Q. What steps ensure rigorous validation of N-(1-adamantyl)-N'-allylurea’s pharmacokinetic (PK) profile?

- Methodological Answer :

- In Vivo PK : Administer 10 mg/kg IV/PO in Sprague-Dawley rats (n=6). Collect plasma at 0.5, 2, 6, 24 h. Quantify via LC-MS/MS (LLOQ 1 ng/mL). Calculate AUC₀–24 and t₁/₂ using non-compartmental analysis .

- Metabolite ID : Use high-resolution MS (Q-TOF) with MSE data-independent acquisition to detect Phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.